![molecular formula C9H16ClF2N B2939946 [2-(Difluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride CAS No. 2377033-81-1](/img/structure/B2939946.png)
[2-(Difluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride
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Overview
Description
Scientific Research Applications
Hydrolysis and Extraction in Soil Studies
Spiroxamine, a compound structurally similar to [2-(Difluoromethyl)spiro[3.3]heptan-2-yl]methanamine, was studied for its hydrolysis and extraction from different soils. This research highlights the importance of understanding the behavior of such compounds in agricultural contexts, particularly in cereals and grapes. The study conducted continuous monitoring of spiroxamine degradation in water over a wide pH range, providing insights into the degradation kinetics and efficiency of extraction methodologies in different soil types (Rosales-Conrado, 2009).
Antiviral Activity
Aminoadamantane derivatives, sharing structural similarities with [2-(Difluoromethyl)spiro[3.3]heptan-2-yl]methanamine, have been synthesized and evaluated for their antiviral activities. Notably, some derivatives inhibited the cytopathicity of the influenza A virus more effectively than standard treatments like amantadine, without significant activity against other viruses, indicating a potential application in antiviral drug development (Kolocouris et al., 1994).
Serotonin Receptor Research
Studies on serotonin receptors have utilized compounds structurally related to [2-(Difluoromethyl)spiro[3.3]heptan-2-yl]methanamine. These researches aid in understanding the binding and interaction of different serotonin receptor subtypes, which is crucial for developing treatments for neurological and psychiatric disorders (Peroutka & Snyder, 1979).
Structural Analysis in Drug Discovery
The synthesis and structural analysis of spiro[3.3]heptane derivatives have been instrumental in drug discovery. These studies compare the distances and orientations of functional groups, providing insights into the potential of these compounds as restricted surrogates in optimizing ADME parameters of lead compounds (Chernykh et al., 2015).
Mechanism of Action
Target of Action
This compound is relatively new and its interactions with biological systems are still under investigation .
Mode of Action
It’s worth noting that many compounds with similar structures are known to interact with their targets through a variety of mechanisms, such as binding to specific receptors or enzymes, disrupting cellular processes, or altering the physical properties of cells .
Biochemical Pathways
As research progresses, it is expected that the compound’s effects on various biochemical pathways will be elucidated .
Result of Action
As research progresses, it is expected that these effects will be better understood .
Action Environment
Factors such as temperature, pH, and the presence of other substances can potentially affect the action of a compound .
properties
IUPAC Name |
[2-(difluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2N.ClH/c10-7(11)9(6-12)4-8(5-9)2-1-3-8;/h7H,1-6,12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEPFBCRVIZJGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)(CN)C(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Difluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride |
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